N,N-Dibenzylacrylamide
Overview
Description
N,N-Dibenzylacrylamide is an organic compound characterized by the presence of an acrylamide group bonded to two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzylacrylamide can be synthesized through the reaction of acryloyl chloride with dibenzylamine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under inert atmosphere conditions.
Substitution Reactions: Reagents such as halogens or nucleophiles are used under controlled temperature and solvent conditions.
Hydrolysis: Strong acids or bases are used, typically under reflux conditions.
Major Products Formed:
Derivatives: Various substituted benzyl derivatives depending on the reagents used.
Carboxylic Acids and Amines: Products of hydrolysis reactions.
Scientific Research Applications
N,N-Dibenzylacrylamide has found applications in several scientific research areas:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Material Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biological Research: Studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzylacrylamide in various applications involves its ability to undergo polymerization and form stable polymers. The benzyl groups provide steric hindrance, which influences the polymerization behavior and the properties of the resulting polymers. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
N,N-Dimethylacrylamide: Known for its use in polymer chemistry and material science.
N-Benzylacrylamide: Similar structure but with only one benzyl group, leading to different chemical properties and applications.
N,N-Diethylacrylamide: Another similar compound with different alkyl groups, affecting its reactivity and applications.
Uniqueness of N,N-Dibenzylacrylamide: this compound is unique due to the presence of two benzyl groups, which provide distinct steric and electronic effects. These effects influence its reactivity, polymerization behavior, and the properties of the resulting polymers, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dibenzylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGZOMJVVQBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451377 | |
Record name | N,N-Dibenzylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-28-2 | |
Record name | N,N-Dibenzylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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